4-Bromo-1-(4-ethylphenyl)pyrazole

Description

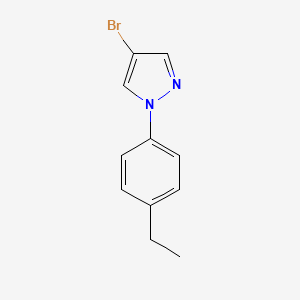

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-ethylphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-2-9-3-5-11(6-4-9)14-8-10(12)7-13-14/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTNPRSXHKGDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 1 4 Ethylphenyl Pyrazole and Analogues

General Strategies for Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole scaffold is a cornerstone of heterocyclic chemistry, with several reliable methods having been established. The most prevalent of these involves the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic species.

Cyclocondensation Reactions with Hydrazine Derivatives

The classical and most widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.orgresearchgate.net This reaction, often referred to as the Knorr pyrazole synthesis, proceeds by reacting a compound containing a hydrazine moiety (R-NH-NH₂) with a 1,3-dielectrophile, such as a β-diketone, α,β-unsaturated ketone, or β-ketoester. nih.govbeilstein-journals.orgresearchgate.net

The reaction between an α,β-ethylenic ketone and a hydrazine derivative first yields a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov The choice of hydrazine derivative is crucial as it determines the substituent at the N-1 position of the resulting pyrazole ring. For the synthesis of 1-aryl-substituted pyrazoles, an arylhydrazine is the required starting material. researchgate.netnih.gov For instance, the reaction of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of potassium carbonate and ethanol (B145695) leads to the formation of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. prepchem.com This illustrates the direct incorporation of the substituted phenyl group at the N-1 position.

The reaction mechanism generally involves the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of substituents on the pyrazole ring (e.g., 3,5-disubstituted vs. 5,3-disubstituted), can be influenced by the reaction conditions and the electronic nature of the substituents on both the hydrazine and the dicarbonyl compound.

One-Pot Regioselective Synthesis Approaches

To improve efficiency and yield, one-pot synthesis strategies have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates, offering a more streamlined and environmentally friendly approach. organic-chemistry.orgrsc.org One-pot syntheses of pyrazoles often involve the in situ generation of the necessary 1,3-dicarbonyl intermediates. beilstein-journals.org

Several one-pot methods focus on achieving high regioselectivity. For example, a regioselective one-pot synthesis of 3,5-diarylpyrazoles has been achieved by reacting 2'-hydroxychalcones with hydrazine hydrate (B1144303) in DMSO, followed by oxidation with an iodine-DMSO reagent. Similarly, multicomponent reactions (MCRs) have gained prominence for pyrazole synthesis. A three-component procedure involving the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes, efficiently produces 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Another efficient one-pot, two-component method involves reacting hydrazones of aryl aldehydes with substituted acetophenones in ethanol in the presence of catalysts like HCl and iodine in DMSO to yield 3,5-diarylpyrazoles. acs.org

The table below summarizes different one-pot approaches for pyrazole synthesis.

Table 1: Comparison of One-Pot Pyrazole Synthesis Methods| Reactants | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| 2'-Hydroxychalcones, Hydrazine hydrate | I₂-DMSO | Regioselective synthesis of 3,5-diarylpyrazoles | |

| Aryl aldehydes, Tosylhydrazine, Terminal alkynes | Not specified | Efficient, three-component synthesis | organic-chemistry.org |

| Arenes, Carboxylic acids, Hydrazine | TFAA/TfOH | Successive formation of ketones and β-diketones | rsc.org |

| Aryl aldehyde hydrazones, Acetophenones | cat. HCl, DMSO, cat. I₂ | Modular synthesis of 3,5-diarylpyrazoles | acs.org |

| Enaminones, Hydrazines, CBr₄ | Photocatalyst | Regioselective synthesis of 4-bromo-substituted pyrazoles | organic-chemistry.org |

Introduction of the Bromine Atom into the Pyrazole Scaffold

Once the pyrazole ring is formed, the next critical step in synthesizing the target compound is the introduction of a bromine atom at the C-4 position. This is typically achieved through electrophilic bromination.

Direct Bromination Methods

Direct bromination of aromatic and heteroaromatic compounds can be accomplished using molecular bromine (Br₂). researchgate.net However, the reaction conditions must be carefully controlled. For the oxidation of 2-pyrazolines to pyrazoles, using bromine at ambient temperatures can often lead to undesirable side reactions, including the bromination of substituents on the pyrazole ring. google.com It has been discovered that conducting the reaction at elevated temperatures, specifically at 80 °C or higher, can selectively yield the desired pyrazole from its pyrazoline precursor without significant side reactions. google.comgoogle.com

For the direct bromination of an already-formed pyrazole ring, the reaction of pyrazole derivatives with aqueous bromine can result in the formation of 4-bromopyrazoles. researchgate.net The pyrazole ring is susceptible to electrophilic attack, and the C-4 position is often the most reactive site for such substitutions, particularly when the N-1 position is substituted.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination, often preferred over liquid bromine due to its solid nature and milder reaction conditions. wikipedia.orgmasterorganicchemistry.comslideshare.net It serves as a reliable source of electrophilic bromine for the bromination of aromatic heterocycles. organic-chemistry.org The reaction of pyrazoles with NBS in solvents like carbon tetrachloride or dichloromethane (B109758) provides an efficient method for the 4-C halogenation of the pyrazole ring, often in excellent yields and without the need for a catalyst. researchgate.netnih.gov

For example, the bromination of 3(5)-aryl-1H-pyrazole-5(3)-carboxylates with NBS in dichloromethane at 35 °C has been shown to produce the corresponding 4-bromo derivatives in high yields (88–93%). nih.gov This method highlights the regioselectivity of NBS for the C-4 position of the pyrazole ring. NBS is also effective in the α-bromination of carbonyl derivatives and in allylic or benzylic brominations, typically through a radical pathway initiated by light or a radical initiator. wikipedia.orgnumberanalytics.com

Table 2: Brominating Agents for Pyrazole Synthesis

| Reagent | Typical Conditions | Position of Bromination | Notes | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Aqueous solution or organic solvent; elevated temp. (≥80 °C) for oxidation/aromatization | C-4 | Can cause side reactions at lower temperatures. | google.comresearchgate.net |

| N-Bromosuccinimide (NBS) | Dichloromethane or CCl₄; often at room temp. or slightly elevated temp. | C-4 | Milder, high yield, good regioselectivity. | researchgate.netnih.gov |

Functionalization of the Pyrazole Ring with Phenyl and Ethyl Moieties

The final structural components of 4-Bromo-1-(4-ethylphenyl)pyrazole are the specific substituents on the pyrazole core. The 1-(4-ethylphenyl) group is introduced during the initial ring formation.

The synthesis of N-1-aryl pyrazoles is achieved by using the corresponding arylhydrazine in the cyclocondensation step. nih.govresearchgate.net To obtain the 1-(4-ethylphenyl) substituent, the key starting material is (4-ethylphenyl)hydrazine (B1361098). This compound would be reacted with a suitable 1,3-dicarbonyl compound to form 1-(4-ethylphenyl)-1H-pyrazole. While the specific synthesis of 1-(4-ethylphenyl)pyrazole is not detailed in the provided sources, the general principle is well-established. For example, the reaction of phenylhydrazine (B124118) hydrochloride with (E)-ethyl 2-(4-methylbenzylidene)-3-oxobutanoate yields ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, demonstrating the formation of a 1-phenyl-5-aryl pyrazole structure. najah.edu

Cyclocondensation of (4-ethylphenyl)hydrazine with a suitable 1,3-dicarbonyl synthon to yield 1-(4-ethylphenyl)-1H-pyrazole.

Subsequent regioselective bromination of the 1-(4-ethylphenyl)-1H-pyrazole at the C-4 position, likely using NBS, to afford the final product.

The use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, also represents a powerful strategy for the functionalization of pre-brominated pyrazoles, allowing for the introduction of various aryl or alkyl groups if required. nih.govrsc.orgmdpi.com

Attachment of Aryl Moieties via Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C4 position of the pyrazole ring serves as a versatile handle for introducing aryl substituents through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds. youtube.comlibretexts.org This reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com

For analogues of this compound, the Suzuki-Miyaura reaction allows for the substitution of the bromo group with a wide range of aryl or heteroaryl moieties. The general catalytic cycle involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the bromo-pyrazole, inserting into the carbon-bromine bond to form a palladium(II) complex. youtube.comlibretexts.org

Transmetalation : The aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the halide, in a step that is facilitated by the base. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst. youtube.comlibretexts.org

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, base, and solvent. youtube.com Palladium catalysts containing phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. mdpi.com A variety of bases, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), can be employed to facilitate the transmetalation step. youtube.commdpi.com The reaction is often performed in solvent mixtures, such as 1,4-dioxane (B91453) and water. mdpi.com

Research has focused on developing efficient Suzuki-Miyaura protocols for halogenated aminopyrazoles, demonstrating that bromo and chloro derivatives are often superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions. nih.gov Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for these couplings. nih.gov

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 60-85 | mdpi.com |

| 2 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 72 | mdpi.com |

| 3 | o-Hydroxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent | nih.gov |

| 4 | Various aryl/heteroaryl | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

This table presents generalized conditions for Suzuki-Miyaura reactions on aryl bromide substrates, as specific examples for this compound were not detailed in the provided sources. The data is illustrative of typical reaction parameters.

Regioselective N-Alkylation and Arylation Strategies

A critical step in the synthesis of 1-aryl-4-bromopyrazoles is the regioselective introduction of the aryl group onto the pyrazole nitrogen. When an unsymmetrical pyrazole, such as 4-bromopyrazole, is arylated, a mixture of N1 and N2 isomers can be formed. Therefore, methods that control this regioselectivity are essential.

One of the most effective and regioselective methods for preparing N-arylpyrazoles is the condensation of an arylhydrazine with a 1,3-dicarbonyl compound. jmcs.org.mxresearchgate.net For the synthesis of this compound, this would involve the reaction of 4-ethylphenylhydrazine with a suitable 1,3-dicarbonyl precursor, followed by bromination. This approach directly and unambiguously establishes the N1-aryl substitution pattern.

A highly efficient, one-pot protocol has been developed for the synthesis of 4-bromo-N-arylpyrazoles. jmcs.org.mx This method involves the reaction of a 1,3-diketone and an arylhydrazine in the presence of silica (B1680970) gel-supported sulfuric acid (H₂SO₄/SiO₂) as a heterogeneous catalyst under solvent-free conditions. jmcs.org.mxresearchgate.net After the initial cyclocondensation forms the pyrazole ring, a brominating agent such as N-bromosaccharin (NBSac) is added to the mixture to install the bromine at the C4 position. jmcs.org.mx This one-pot procedure is advantageous as it is rapid, environmentally friendly, and often results in high yields of the desired N1-aryl regioisomer. jmcs.org.mx The regioselectivity is driven by the reaction mechanism of the initial condensation between the hydrazine and the unsymmetrical diketone.

Alternative strategies for N-arylation can involve direct coupling reactions with a pre-formed 4-bromopyrazole ring, for example, using copper or palladium catalysts. However, these methods can sometimes lead to mixtures of isomers and require careful optimization. The reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides has been shown to produce N-2 arylated products with high regioselectivity, highlighting that electronic factors and the specific heterocyclic system play a key role in directing arylation. nih.gov

Synthesis of Precursor and Intermediate Compounds

The synthesis of this compound relies on the availability of key precursor and intermediate compounds. The primary intermediates are the pyrazole core, which can be pre-functionalized, and the N-aryl substituent.

Synthesis of 4-Bromopyrazole: A fundamental precursor is 4-bromopyrazole itself. This compound is typically synthesized by the direct bromination of 1H-pyrazole. chemicalbook.com A common and effective method involves reacting 1H-pyrazole with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, such as water. chemicalbook.com The reaction proceeds at room temperature, and the product can be isolated through extraction and purification. 4-Bromopyrazole serves as a crucial starting material for subsequent N-arylation reactions or for other functionalizations. chemicalbook.comscbt.com

Synthesis of N-Aryl-4-bromopyrazole Intermediates: As described previously, a highly effective route involves the one-pot synthesis from more basic starting materials. jmcs.org.mxresearchgate.net This pathway begins with a 1,3-diketone and an arylhydrazine. For instance, to synthesize an analogue like 4-bromo-1-phenyl-3,5-dimethylpyrazole, acetylacetone (B45752) is reacted with phenylhydrazine. jmcs.org.mx The resulting pyrazole is then brominated in the same pot. This method bypasses the need to isolate the intermediate pyrazole, improving efficiency. jmcs.org.mx

Synthesis via N-Phenylsulphonyl Protected Intermediates: Another synthetic route involves protecting the pyrazole nitrogen to direct subsequent reactions. 4-Bromopyrazole can be reacted with benzenesulfonyl chloride to form 4-bromo-1-phenylsulphonylpyrazole. rsc.org This protected intermediate can then undergo regioselective lithiation at the C5 position, allowing for the introduction of various electrophiles. rsc.org The phenylsulphonyl protecting group can be removed later under alkaline conditions to yield the substituted 1H-pyrazole, which could then be arylated at the N1 position. rsc.org

Synthesis of O-Alkylated Precursors: For analogues with additional functionality, other precursors are necessary. For example, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole is prepared by the O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using a base like sodium hydride followed by an alkylating agent such as methyl iodide. mdpi.comresearchgate.net Such compounds are valuable intermediates for further transformations, including cross-coupling reactions. mdpi.com

Optimization of Reaction Conditions for Analogues of this compound

The optimization of reaction conditions is crucial for maximizing the yield, purity, and selectivity of the synthesis of this compound analogues. Key parameters that are typically screened include the catalyst, base, solvent, temperature, and reaction time.

For the one-pot synthesis of 4-bromo-N-arylpyrazoles, studies have systematically investigated these variables. In the synthesis starting from 1,3-diketones and arylhydrazines, an initial optimization selected acetylacetone and phenylhydrazine as model substrates. jmcs.org.mxresearchgate.net The reaction was tested with different catalysts and under various conditions. It was found that using a catalytic amount of silica gel-supported sulfuric acid (H₂SO₄/SiO₂) under solvent-free conditions at room temperature provided excellent yields in a very short time. jmcs.org.mxresearchgate.net The choice of brominating agent was also compared, with N-bromosaccharin (NBSac) showing high reactivity. jmcs.org.mx

| Entry | Diketone | Arylhydrazine | Conditions | Time (min) | Yield (%) | Ref |

| 1 | Acetylacetone | Phenylhydrazine | H₂SO₄/SiO₂, NBSac, Solvent-free, RT | 7 | 98 | jmcs.org.mxresearchgate.net |

| 2 | Acetylacetone | p-Chlorophenylhydrazine | H₂SO₄/SiO₂, NBSac, Solvent-free, RT | 10 | 96 | jmcs.org.mxresearchgate.net |

| 3 | Benzoylacetone | Phenylhydrazine | H₂SO₄/SiO₂, NBSac, Solvent-free, RT | 15 | 90 | jmcs.org.mxresearchgate.net |

| 4 | Benzoylacetone | p-Methoxyphenylhydrazine | H₂SO₄/SiO₂, NBSac, Solvent-free, RT | 10 | 94 | jmcs.org.mxresearchgate.net |

| 5 | 1,1,1-Trifluoropentane-2,4-dione | Phenylhydrazine | H₂SO₄/SiO₂, NBSac, 50-60°C | <1 | 80* | jmcs.org.mxresearchgate.net |

Yield corresponds to the major regioisomer.

For functionalization via Suzuki-Miyaura coupling, optimization is equally critical. A study on the synthesis of dibenzopyranones via Suzuki coupling screened various catalysts, ligands, bases, and solvents. nih.gov Catalysts like Pd(OAc)₂, ligands such as SPhos, and bases like K₃PO₄ were tested in different solvents (e.g., Toluene, Dioxane, DMF). nih.gov This systematic screening identified the optimal combination to achieve high yields, demonstrating the importance of tailoring conditions to the specific substrates involved. nih.gov Similar optimization would be necessary for coupling reactions on a this compound core to ensure efficient C-C bond formation while avoiding side reactions like debromination. nih.gov

Spectroscopic and Structural Characterization of 4 Bromo 1 4 Ethylphenyl Pyrazole Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, chemists can deduce the molecular framework.

¹H NMR: In the context of pyrazole (B372694) derivatives, ¹H NMR spectroscopy provides crucial information about the protons in the molecule. For instance, in a related compound, 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, the protons of the phenyl ring appear as doublets at δ 7.55 and δ 7.29 ppm, while the pyrazole proton shows a singlet at δ 6.05 ppm. rsc.org The ethyl groups exhibit characteristic multiplets for the methylene (B1212753) (CH₂) and methyl (CH₃) protons. rsc.org Similarly, for 4-bromo-1-methyl-1H-pyrazole, the pyrazole protons appear at δ 7.3 and δ 7.2 ppm, and the methyl protons at δ 3.8 ppm. For 4-halo-1H-pyrazoles, the N-H proton resonance is observed between ~13 and 8 ppm. mdpi.com

¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, the carbon atoms of the pyrazole ring resonate at δ 151.8, 147.7, and 107.0 ppm, while the phenyl carbons are observed in the aromatic region. rsc.org For a "fixed" 3-methoxy derivative of 4-bromo-1-phenyl-1H-pyrazole, the chemical shifts of the pyrazole ring carbons are also well-defined. researchgate.net The position of substituents significantly influences the chemical shifts; for example, a methyl group at the 5-position of a pyrazole ring resonates at a different frequency than one at the 3-position. cdnsciencepub.com

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly valuable for characterizing nitrogen-containing heterocycles like pyrazoles. acs.orgpsu.edu The chemical shifts of the two nitrogen atoms in the pyrazole ring are sensitive to their chemical environment, including substitution and hydrogen bonding. acs.orgpsu.edu For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the ¹⁵N NMR signals for N-1 and N-2 are found at -187.8 ppm and -119.9 ppm, respectively. mdpi.com These shifts can help distinguish between different tautomeric forms of pyrazoles in solution and in the solid state. psu.edu The ¹⁵N chemical shift tensors have been studied for a series of ¹⁵N-enriched heterocycles, providing detailed information about the electronic structure of the nitrogen atoms. acs.org

Table 1: Representative NMR Data for Pyrazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole rsc.org | ¹H | 7.55 (d), 7.29 (d), 6.05 (s), 2.70-2.59 (m), 1.33-1.20 (m) |

| ¹³C | 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2 | |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com | ¹H | 7.78 (s, H-5), 7.56 (m, Ph H-2,6), 7.42 (m, Ph H-3,5), 7.23 (m, Ph H-4), 4.05 (s, Me) |

| ¹³C | 161.2 (C-3), 139.7 (Ph C-1), 129.4 (Ph C-3,5), 127.8 (C-5), 125.8 (Ph C-4), 117.6 (Ph C-2,6), 82.0 (C-4), 56.8 (OCH₃) | |

| ¹⁵N | -119.9 (N-2), -187.8 (N-1) |

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czlibretexts.org The C-H stretching vibrations in aromatic rings typically appear in the region of 3100-3000 cm⁻¹. vscht.cz For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, characteristic IR absorption bands are observed at 2947, 1554, 1502, 1099, 749, and 686 cm⁻¹. researchgate.net The bands at 1554 and 1502 cm⁻¹ can be attributed to C=C and C=N stretching vibrations within the pyrazole and phenyl rings. vscht.cz The development of novel pyrazole-containing compounds is a promising area of research, and IR spectroscopy plays a crucial role in characterizing these new molecules. nih.gov

Table 2: Characteristic IR Absorptions for a Pyrazole Derivative

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole researchgate.net | 2947 | C-H stretch |

| 1554 | C=C / C=N stretch | |

| 1502 | C=C / C=N stretch | |

| 1099 | C-O stretch | |

| 749, 686 | C-H out-of-plane bend |

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. researchgate.netresearchgate.netraco.cat In the electron impact mass spectrum of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the molecular ion peak (M⁺) is observed at m/z 253/255, reflecting the isotopic distribution of bromine. mdpi.com Prominent fragment ions are seen at m/z 175, corresponding to the loss of the bromine atom ([M-Br+H]⁺), and at m/z 174 for [M-Br]⁺. mdpi.com This fragmentation pattern is characteristic and aids in confirming the presence of the bromine substituent.

Table 3: Mass Spectrometry Data for a Pyrazole Derivative

| Compound | m/z | Ion |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com | 253/255 | [M]⁺ |

| 175 | [M-Br+H]⁺ | |

| 174 | [M-Br]⁺ |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

The way molecules are arranged in a crystal is determined by various intermolecular interactions, such as hydrogen bonds and π-π stacking. researchgate.netchemrxiv.orgrsc.org In the crystal structure of a pyrazole derivative, molecules were linked into inversion dimers by pairs of C—H⋯O hydrogen bonds. nih.gov The crystal structure of 4-bromo-1H-pyrazole features trimeric motifs formed through hydrogen bonding. mdpi.com The study of these interactions is essential for understanding the physical properties of the solid material. nih.gov The absence of flat surface patches in some crystal structures can indicate a lack of π-π stacking interactions. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be compared to the calculated values based on the proposed molecular formula. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the calculated elemental composition is C, 47.46%; H, 3.58%; N, 11.07%. mdpi.com The experimentally found values of C, 47.08%; H, 3.42%; N, 10.72% are in close agreement, thus confirming the molecular formula of the synthesized compound. researchgate.netmdpi.com

Table 4: Elemental Analysis Data for a Pyrazole Derivative

| Compound | Element | Calculated (%) | Found (%) |

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com | C | 47.46 | 47.08 |

| H | 3.58 | 3.42 | |

| N | 11.07 | 10.72 |

No Published Computational or Theoretical Studies Found for 4-Bromo-1-(4-ethylphenyl)pyrazole

Following a comprehensive search of publicly available scientific literature and databases, no specific computational or theoretical investigations for the chemical compound This compound could be identified. The requested detailed analysis, including Density Functional Theory (DFT) calculations and molecular docking studies, does not appear to have been published for this particular molecule.

While extensive research exists on the computational and theoretical properties of the broader pyrazole class of compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from related analogs. The scientific community often investigates compounds in large libraries, but specific detailed reports for every individual molecule are not always available.

Therefore, it is not possible to provide the requested article structured around the specified outline, as the foundational research data for the following sections are not present in the surveyed literature:

Computational and Theoretical Investigations of 4 Bromo 1 4 Ethylphenyl Pyrazole

Molecular Docking Studies for Ligand-Protein Interactions

Identification of Key Amino Acid Residues in Binding Sites

Without primary or secondary sources reporting these specific analyses for 4-Bromo-1-(4-ethylphenyl)pyrazole, the generation of a scientifically accurate and informative article as per the user's instructions cannot be fulfilled.

Tautomerism and Conformational Analysis via Computational Methods

Computational chemistry offers powerful tools to investigate the structural nuances of molecules like this compound, including the phenomena of tautomerism and conformational isomerism.

Tautomerism, the interconversion of structural isomers, is a key characteristic of asymmetrically substituted pyrazoles. For pyrazole (B372694) derivatives, proton tautomerism involving the nitrogen atoms of the heterocyclic ring is of particular interest. While specific computational studies on the tautomerism of this compound are not extensively documented in the literature, research on analogous 4-bromo substituted 1H-pyrazoles provides valuable insights. Density Functional Theory (DFT) calculations have been effectively employed to determine the relative stabilities of different tautomeric forms. nih.gov These studies generally indicate that the position of substituents on the pyrazole ring significantly influences the equilibrium between tautomers. For N-substituted pyrazoles like this compound, the N1-substitution precludes proton tautomerism within the pyrazole ring itself.

Conformational analysis, on the other hand, focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the key rotational freedom lies in the bond connecting the phenyl group to the pyrazole ring and the bond connecting the ethyl group to the phenyl ring. Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are instrumental in mapping the potential energy surface associated with these rotations. iu.edu.sa

A hypothetical conformational analysis of this compound would likely involve rotating the C-N bond linking the phenyl and pyrazole rings and the C-C bond of the ethyl group. The results of such a study, while not found in the reviewed literature for this specific molecule, can be inferred from general principles and studies on similar 1-aryl-pyrazoles. It is expected that the lowest energy conformation would involve a non-planar arrangement between the pyrazole and phenyl rings to minimize steric hindrance, while still allowing for some degree of electronic conjugation.

Table 1: Hypothetical Torsional Angle and Relative Energy of this compound Conformers

| Conformer | Dihedral Angle (Pyrazole-Phenyl) | Relative Energy (kcal/mol) |

| A | 0° (Planar) | High |

| B | 45° | Low |

| C | 90° (Perpendicular) | Intermediate |

Note: This table is illustrative and based on general principles of conformational analysis for similar biaryl systems. Specific values would require dedicated computational studies.

Reaction Mechanism Studies and Transition State Simulations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the formation of pyrazole derivatives. The synthesis of N-arylpyrazoles, such as this compound, can proceed through various pathways, and computational studies can help to identify the most favorable routes by calculating the energies of reactants, intermediates, products, and, crucially, transition states. organic-chemistry.org

One common method for the synthesis of N-arylpyrazoles is the N-arylation of a pyrazole precursor with an aryl halide. organic-chemistry.orgacs.org Computational studies of these reactions, often catalyzed by transition metals like copper or palladium, can model the entire catalytic cycle. organic-chemistry.org These models can provide detailed information on the elementary steps, such as oxidative addition, ligand exchange, and reductive elimination.

Transition state theory is central to these investigations. By locating the transition state structure for a given reaction step and calculating its energy, the activation energy barrier can be determined. A lower activation energy implies a faster reaction rate. For the synthesis of this compound, computational chemists could model the reaction of 4-bromopyrazole with an appropriate 4-ethylphenylating agent.

For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations could be used to investigate the structures and energies of key intermediates, such as the Pd(0)-ligand complex, the oxidative addition product, the pyrazole-ligated palladium complex, and the final transition state leading to the N-arylated product. organic-chemistry.org These simulations can also shed light on the role of ligands, bases, and solvents in the reaction mechanism.

Preclinical Biological Activity and Mechanistic Studies of 4 Bromo 1 4 Ethylphenyl Pyrazole Analogues

Antimicrobial Activity Studies

The antimicrobial potential of pyrazole (B372694) derivatives, a class of compounds to which 4-Bromo-1-(4-ethylphenyl)pyrazole belongs, has been a subject of considerable research. These studies explore their efficacy against a range of pathogenic bacteria and fungi.

In Vitro Inhibition Assays

In vitro studies are fundamental in determining the direct antimicrobial effect of chemical compounds. For pyrazole analogues, these assays typically involve exposing various microbial strains to the compounds and measuring the extent of growth inhibition.

A variety of pyrazole derivatives have demonstrated significant antimicrobial activity in laboratory settings. For instance, certain novel pyrazole and pyrazolyl 1,3,4-thiadiazine derivatives have shown considerable activity against tested microorganisms. nih.gov Specifically, some hydrazones and a particular carbothiohydrazide derivative displayed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values that were in some cases lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov

The agar (B569324) diffusion method is a common technique used to screen newly synthesized compounds. nih.gov This involves placing the compound on an agar plate inoculated with a specific bacterium or fungus and observing the zone of inhibition around the compound. Studies have utilized this method to test pyrazole derivatives against a panel of microorganisms including Candida albicans, Aspergillus niger, Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. nih.govnih.gov

The broth microdilution method is another key assay used to determine the MIC of a compound. digitellinc.com This technique allows for a more quantitative assessment of antimicrobial potency. For example, some pyrazole derivatives have shown good antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1 µg/mL. digitellinc.com In some cases, these compounds have demonstrated synergistic effects when combined with standard antibiotics, suggesting potential for overcoming drug resistance. digitellinc.com

Further research has highlighted the broad-spectrum potential of certain pyrazole derivatives. For example, some synthesized compounds were highly active against E. coli and Streptococcus epidermidis, with one analogue showing potent antifungal activity against Aspergillus niger. nih.gov The presence of specific chemical groups, such as bromo and nitro groups, has been observed to enhance the antimicrobial activity of these compounds. ajpp.in

Interactive Data Table: In Vitro Antimicrobial Activity of Pyrazole Analogues

| Compound/Analogue | Test Method | Target Microorganism | Result (e.g., MIC, Zone of Inhibition) | Reference |

|---|---|---|---|---|

| Pyrazole-1-carbothiohydrazide 21a | Agar Diffusion & MIC | Aspergillus niger, Staphylococcus aureus, Bacillus subtilus, Klebsiella pneumoniae, Escherichia coli | Inhibition zones: 35, 22, 30, 20, 27 mm respectively; MIC: 2.9–7.8 µg/mL (antifungal), 62.5–125 µg/mL (antibacterial) | nih.gov |

| Pyrazole derivative 3 | MIC | Escherichia coli | 0.25 μg/mL | nih.gov |

| Pyrazole derivative 4 | MIC | Streptococcus epidermidis | 0.25 μg/mL | nih.gov |

| Pyrazole derivative 2 | MIC | Aspergillus niger | 1 μg/mL | nih.gov |

| Various Pyrazole Derivatives | Broth Microdilution | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values as low as 1 µg/mL | digitellinc.com |

| 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone (12) | MIC | Bacillus subtilis | 3.125 μg/mL | nih.gov |

| N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine (7) | MIC | Botrytis fabae, Fusarium oxysporum | 6.25 μg/mL | nih.gov |

Mechanisms of Antimicrobial Action

Understanding the mechanisms by which pyrazole analogues exert their antimicrobial effects is crucial for their development as therapeutic agents. Research suggests that these compounds can act on various cellular targets.

One proposed mechanism is the disruption of the bacterial cell wall. nih.gov Another key target is DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Molecular docking studies have predicted the binding affinity of pyrazole compounds with DNA gyrase, suggesting this as a mode of action. nih.gov Some pyrazole-thiazole hybrids have shown potent activity against MRSA, with molecular docking studies pointing to topoisomerase II and topoisomerase IV as potential targets. nih.gov

Furthermore, some pyrazole derivatives are believed to function as constrained pharmacophores at receptor sites, with their electron donor properties playing a role in their antibacterial activity. The inhibition of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme in the lysine (B10760008) biosynthesis pathway of bacteria, is another identified mechanism. luc.edu Since mammals lack this enzyme, DapE inhibitors are considered to have a high potential for selective toxicity against bacteria. luc.edu Kinetic assays have shown that some pyrazole inhibitors act competitively on this enzyme. luc.edu

Anti-Inflammatory Activity Investigations (Preclinical Animal Models)

The anti-inflammatory properties of pyrazole analogues have been investigated in various preclinical animal models, providing insights into their potential therapeutic applications for inflammatory conditions.

In Vivo Animal Models of Inflammation

Preclinical studies often employ animal models to assess the anti-inflammatory effects of new compounds. The carrageenan-induced paw edema model in rats is a widely used method to evaluate acute inflammation. nih.govnih.gov In this model, the reduction in paw swelling after administration of the test compound indicates its anti-inflammatory potential. Several pyrazoline derivatives have shown significant anti-inflammatory activity in this model, with some being more potent than the standard drug indomethacin (B1671933). nih.gov

Another model used is the cotton pellet-induced granuloma test in rats, which assesses the effect of compounds on the proliferative phase of inflammation. nih.govnih.gov Additionally, the sponge implantation model of inflammation in rats has been utilized to evaluate the anti-inflammatory activity of pyrazolyl derivatives. nih.gov Some compounds have exhibited anti-inflammatory activity comparable to indomethacin with a higher safety margin in these models. nih.gov The acetic acid-induced writhing test in mice is another method used to assess the peripheral analgesic and anti-inflammatory effects of these compounds. nih.gov

Enzyme Inhibition Studies (e.g., COX-1/COX-2 Inhibition)

A key mechanism underlying the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. youtube.com There are two main isoforms, COX-1 and COX-2. youtube.com COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs. youtube.comyoutube.com

Many pyrazole derivatives have been evaluated for their ability to inhibit COX-1 and COX-2. Some have shown selective inhibition of COX-2, which is a desirable characteristic as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. rsc.orgnih.govnih.gov For example, certain bipyrazole and pyranopyrazole derivatives have exhibited distinctive COX-2 inhibition with selectivity indices close to that of celecoxib, a known selective COX-2 inhibitor. nih.gov Similarly, novel pyrazole–pyridazine hybrids have been designed and shown to be potent and selective COX-2 inhibitors. rsc.org The ability of these compounds to inhibit the production of pro-inflammatory mediators like prostaglandin-E2 (PGE-2) further supports their anti-inflammatory potential. rsc.org

Interactive Data Table: COX-2 Inhibition by Pyrazole Analogues

| Compound/Analogue | Assay Type | Result (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Bipyrazole 10 | In vitro COX inhibition | - | 7.83 | nih.gov |

| Pyranopyrazole 27 | In vitro COX inhibition | - | 7.16 | nih.gov |

| Pyrazole derivative 17 | In vitro COX inhibition | - | 6.87 | nih.gov |

| Trimethoxy derivative 5f | In vitro COX inhibition | 1.50 μM | - | rsc.org |

| Trimethoxy derivative 6f | In vitro COX inhibition | 1.15 μM | - | rsc.org |

| Bromo derivative 6e | In vitro COX inhibition | Comparable to celecoxib | - | rsc.org |

| Novel Pyrazole 11 | In vitro COX inhibition | 16.2 nM | Promising | nih.gov |

Anticancer Activity Studies (In Vitro Cell Line Assays)

The potential of pyrazole derivatives as anticancer agents has been explored through in vitro assays using various cancer cell lines. These studies aim to identify compounds that can inhibit cancer cell growth and induce cell death.

Pyrazole derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including those from breast, colon, and lung cancers. nih.govnih.govmdpi.com For instance, a novel pyrazole derivative, PTA-1, was found to be cytotoxic at low micromolar concentrations in 17 different human cancer cell lines. mdpi.com This compound showed a favorable selective cytotoxicity index, indicating it preferentially targets cancer cells over non-cancerous cells. mdpi.com

The mechanisms behind the anticancer activity of pyrazole analogues are varied. Some compounds induce apoptosis (programmed cell death) and cause cell cycle arrest. mdpi.commdpi.com For example, PTA-1 was shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) and arrest the cell cycle in the S and G2/M phases. mdpi.com Another mechanism involves the inhibition of tubulin polymerization, which is essential for cell division. nih.govmdpi.com Certain pyrazole derivatives have exhibited potent inhibition of tubulin polymerization. nih.gov

Furthermore, pyrazole derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), EGFR, and PI3 kinase. nih.gov Some pyrazolo[3,4-d]pyrimidine derivatives have shown potent cytotoxicity against non-small cell lung cancer and colorectal carcinoma cells by potentially inhibiting EGFR. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Pyrazole Analogues

| Compound/Analogue | Cancer Cell Line | Result (e.g., IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| PTA-1 | MDA-MB-231 (Triple-negative breast cancer) | 0.93 µM | Induces apoptosis, arrests cell cycle in S and G2/M phases, inhibits tubulin polymerization | mdpi.com |

| PTA-1 | A549 (Lung adenocarcinoma) | 0.17 µM | Cytotoxic | mdpi.com |

| TOSIND | MDA-MB-231 (Breast adenocarcinoma) | 17.7 ± 2.7 μM (at 72h) | Decreases cell viability | nih.gov |

| PYRIND | MCF7 (Breast adenocarcinoma) | 39.7 ± 5.8 μM (at 72h) | Decreases cell viability | nih.gov |

| Pyrazole derivative 12 | Breast and other cancer cell lines | 3.64 - 16.13 µM | Tubulin polymerization inhibition (IC50: 52.03 µM) | nih.gov |

| Pyrazole derivative 13 | Breast and other cancer cell lines | 3.64 - 16.13 µM | Tubulin polymerization inhibition (IC50: 45.29 µM) | nih.gov |

| Pyrazole derivative 14 | Breast and other cancer cell lines | 3.64 - 16.13 µM | Tubulin polymerization inhibition (IC50: 40.76 µM) | nih.gov |

| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast cancer) | 0.25 μM | PI3 kinase inhibition | nih.gov |

Inhibition of Cancer Cell Proliferation

The antiproliferative properties of pyrazole analogues have been a significant area of investigation, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines. researchgate.net These derivatives have shown efficacy against a wide range of cancers, including breast, colorectal, cervical, and liver cancers. researchgate.netresearchgate.netacs.org

One area of research has focused on pyrazoline-substituted curcumin (B1669340) analogues. A novel series of these compounds was synthesized and evaluated for cytotoxicity against the human cervical cancer cell line, HeLa. nih.gov Among the synthesized compounds, a 4-bromo-4'-chloro pyrazoline analogue of curcumin demonstrated significantly enhanced anticancer activity compared to the parent molecule, curcumin. researchgate.netnih.gov This analogue exhibited an IC50 value of 8.7 µg/mL, which was approximately five times more potent than curcumin (IC50 = 42.4 µg/mL). nih.gov

Another class of pyrazole derivatives, the pyrazole-based lamellarin O analogues, has been synthesized and tested against human colorectal cancer cell lines HCT116, HT29, and SW480. researchgate.net The most active of these compounds, specifically ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, inhibited cancer cell proliferation with IC50 values in the low micromolar range. researchgate.net

Furthermore, research into 1-aryl-1H-pyrazole-fused curcumin analogues has yielded promising results. acs.org Thirty-two asymmetric derivatives were synthesized and screened for their cytotoxic activity. acs.org Nine of these compounds showed potent growth inhibition against human breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 2.43–7.84 μM for MDA-MB-231 and 4.98–14.65 μM for HepG2. acs.org

Spiro pyrazole-oxindole congeners have also been evaluated for their in vitro antiproliferative activity against human breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. mdpi.com These compounds showed selective and potent cytotoxicity against HCT-116 and MCF-7 cell lines, with IC50 values ranging from 5.7–21.3 µg/mL and 5.8–37.4 µg/mL, respectively. mdpi.com Notably, compound 13h was particularly effective against the HepG-2 cancer cell line, with an IC50 of 19.2 µg/mL. mdpi.com

| Compound Class | Cell Line(s) | Activity (IC50) | Source |

|---|---|---|---|

| 4-Bromo-4'-chloro pyrazoline curcumin analog | HeLa (Cervical Cancer) | 8.7 µg/mL | nih.gov |

| Pyrazole-based lamellarin O analogues | HCT116, HT29, SW480 (Colorectal Cancer) | Low micromolar range | researchgate.net |

| 1-Aryl-1H-pyrazole-fused curcumin analogues | MDA-MB-231 (Breast Cancer) | 2.43–7.84 μM | acs.org |

| HepG2 (Liver Cancer) | 4.98–14.65 μM | ||

| Spiro pyrazole-oxindole congeners | HCT-116 (Colon Cancer) | 5.7–21.3 µg/mL | mdpi.com |

| MCF-7 (Breast Cancer) | 5.8–37.4 µg/mL | ||

| HepG-2 (Liver Cancer) | 19.2 µg/mL (compound 13h) |

Modulation of Molecular Targets (e.g., Tubulin Polymerization)

The anticancer effects of certain pyrazole analogues are linked to their ability to modulate key cellular components, such as the microtubule network. acs.org Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. A study on 1-aryl-1H-pyrazole-fused curcumin analogues found that selected compounds could interfere with microtubule assembly. acs.org This effect on tubulin polymerization is a known mechanism for many successful anticancer drugs and contributes to the cytotoxic activity of these pyrazole derivatives. acs.org

Enzyme Inhibition and Receptor Modulation Studies

Pyrazole derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. nih.govmdpi.com

Kinase Inhibition: The pyrazole scaffold is a key feature in many kinase inhibitors. nih.govmdpi.com Analogues have been developed to target a range of kinases, including:

Vascular Endothelial Growth Factor Receptors (VEGFR): One pyrazole derivative, compound 89, was found to inhibit VEGFR-1 and VEGFR-3 with IC50 values of 3.2 nM and 1.1 nM, respectively. nih.gov

Cyclin-Dependent Kinases (CDKs): AT7519, a multi-CDK inhibitor containing a pyrazole core, effectively inhibits CDK1, 2, 4, 6, and 9 with IC50 values between 10 and 210 nM. nih.govmdpi.com Another derivative, compound 26, showed potent and selective inhibition of CDK14. nih.gov

BCR-ABL Kinase: Pyrazole-based compounds have been designed as inhibitors of Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML). nih.govmdpi.com

Apoptosis signal-regulating kinase 1 (ASK1): Pyrazole derivatives have been developed as inhibitors of ASK1, a kinase involved in inflammation and neurodegenerative diseases. mdpi.com

Other Enzyme and Receptor Modulation: Beyond kinases, pyrazole analogues have shown activity against other enzymes and receptors:

Carboxylesterases (CES): In a study of edaravone (B1671096) analogues, certain 4-aminopyrazolols with a nonafluorobutyl substituent demonstrated moderate inhibitory activity against carboxylesterases, with IC50 values ranging from 10 to 98 μM. mdpi.com

Opioid Receptors: Pyrazole compounds with fluorine substitutions on the phenyl ring have demonstrated antinociceptive effects associated with the activation of opioid receptors. nih.gov

Cyclooxygenase (COX) Enzymes: Some pyrazole analogues inhibit COX enzymes, which are involved in inflammation and pain. nih.gov Developing pyrazoles with selectivity for COX-2 over COX-1 is a key strategy to avoid gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

| Compound/Class | Target | Activity (IC50) | Source |

|---|---|---|---|

| Compound 89 (Pyrazole derivative) | VEGFR-1 | 3.2 nM | nih.gov |

| VEGFR-3 | 1.1 nM | ||

| AT7519 (Pyrazole derivative) | CDK1, 2, 4, 6, 9 | 10 - 210 nM | nih.govmdpi.com |

| Compound 26 (Pyrazole derivative) | CDK14 | 88 nM (cell-free) | nih.gov |

| 4-Aminopyrazolols | Carboxylesterases (CES) | 10 - 98 µM | mdpi.com |

Other Investigated Biological Activities (e.g., Antioxidant, Anti-depressant)

The therapeutic potential of pyrazole analogues extends beyond anticancer applications, with significant research into their antioxidant and anti-depressant activities. mdpi.comresearchgate.netresearchgate.net

Antioxidant Activity: Oxidative stress is implicated in numerous diseases, making antioxidant compounds a key area of research. nih.gov Several studies have highlighted the antioxidant potential of pyrazole derivatives. mdpi.comresearchgate.netnih.govresearchgate.net

Edaravone Analogues: A series of 4-aminopyrazol-5-ol hydrochlorides, synthesized as analogues of the antioxidant drug Edaravone, demonstrated effective antioxidant properties in various in vitro tests (ABTS, FRAP, and ORAC). mdpi.com The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), showed high activity across all tests and was not cytotoxic to normal human fibroblasts. mdpi.com Quantum mechanics calculations suggest their antioxidant activity, realized through the SET mechanism, is consistent with their electronic properties. mdpi.com

Thienyl-pyrazoles: Novel thienyl-pyrazole derivatives have also been synthesized and evaluated for their radical scavenging capabilities. nih.gov Two compounds in particular, 5g and 5h, showed excellent scavenging of DPPH and hydroxyl radicals, with IC50 values superior to standard controls like ascorbic acid and BHA. nih.gov

Anti-depressant Activity: The pyrazole scaffold is found in molecules with psychoactive properties, including anti-depressant effects. researchgate.netresearchgate.net

Pyrazolone (B3327878) Derivatives: A series of novel pyrazolone derivatives were synthesized and evaluated for in vivo anti-depressant activity using animal models. researchgate.net Compounds 4f and 4g, in particular, demonstrated significant anti-depressant effects, comparable to the standard drug imipramine, by reducing immobility time in the forced swim test. researchgate.net

Multi-target Agents: More recent research has focused on designing pyrazole-containing compounds that target multiple receptors involved in depression, such as serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2) receptors. nih.govnih.gov HBK-10, a 2-methoxyphenylpiperazine derivative, showed a high affinity for the 5-HT1A receptor and produced a significant antidepressant-like effect in the forced swim test in mice. nih.gov

Investigation of Molecular Targets and Pathways

Understanding the molecular targets and pathways affected by this compound analogues is crucial for elucidating their mechanism of action.

In the context of cancer, studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest. researchgate.netacs.orgnih.gov

Apoptosis Induction: A 4-bromo-4'-chloro pyrazoline curcumin analogue was found to induce apoptosis, as evaluated by caspase-3 enzyme cleavage. nih.gov Similarly, selected 1-aryl-1H-pyrazole-fused curcumin analogues were shown to enhance caspase-3 activity in MDA-MB-231 breast cancer cells, confirming their ability to trigger apoptosis. acs.org

Cell Cycle Arrest: Investigations into pyrazole-based lamellarin O analogues revealed that they trigger cell death in a non-necrotic manner, primarily mediated by arresting the cell cycle in the G2/M phase. researchgate.net This finding was corroborated in studies with 1-aryl-1H-pyrazole-fused curcumin analogues, which also arrested MDA-MB-231 cells in the G2/M phase at low micromolar concentrations. acs.org

Kinase Signaling Pathways: As potent kinase inhibitors, pyrazole derivatives interfere with major signaling pathways that control cell proliferation, survival, and angiogenesis. nih.govmdpi.com For instance, by inhibiting kinases like VEGFR and CDK, these compounds can block the signaling cascades that drive tumor growth and progression. nih.gov In-silico molecular docking analyses have been used to predict and understand how these analogues bind to the kinase domain of their target enzymes, such as the human kinase β (IKK-β). nih.gov

Structure Activity Relationship Sar Studies of 4 Bromo 1 4 Ethylphenyl Pyrazole Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of pyrazole (B372694) derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring and its appended phenyl group. nih.govnih.gov The introduction of different functional groups can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets such as enzymes and receptors. nih.govnih.gov

Research on various pyrazole scaffolds has demonstrated that the substituent at the N1 position of the pyrazole ring plays a critical role in determining biological activity. For instance, in a series of pyrazole derivatives evaluated as kinase inhibitors, the nature of the aryl group at the N1 position was found to be a key determinant of their inhibitory potency. nih.govnih.gov While specific data on 4-Bromo-1-(4-ethylphenyl)pyrazole is limited, general SAR principles for related compounds suggest that variations in the substitution pattern on the phenyl ring can lead to significant changes in activity.

The following table illustrates the impact of substituents on the biological activity of a series of 1,5-diarylpyrazole derivatives, which share a similar structural motif with this compound.

| Compound ID | R1 (at N1-phenyl) | R2 (at C5-phenyl) | Biological Activity (IC50, µM) |

| 1a | H | H | > 100 |

| 1b | 4-OCH3 | H | 50.2 |

| 1c | 4-Cl | H | 25.8 |

| 1d | H | 4-NO2 | 15.1 |

| 1e | 4-Cl | 4-NO2 | 8.7 |

This table is illustrative and based on general findings for 1,5-diarylpyrazoles, not specifically this compound derivatives. The data highlights the general trends in how substituents can affect biological potency.

The data suggests that electron-withdrawing groups, such as chlorine and nitro groups, can enhance the biological potency of diarylpyrazole compounds. This enhancement is likely due to a combination of factors, including increased binding affinity to the target protein and altered metabolic stability.

Role of the Bromine Atom in Modulating Activity

The presence of a bromine atom at the C4 position of the pyrazole ring is a key feature of this compound. Halogen atoms, particularly bromine, can significantly influence the biological activity of a molecule through several mechanisms. mdpi.com One of the most important contributions of the bromine atom is its ability to form halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on a biological macromolecule.

Halogen bonding can play a crucial role in ligand-receptor interactions, enhancing binding affinity and selectivity. In some cases, the introduction of a bromine atom can lead to a substantial increase in potency. For example, a study on a series of pyrazole derivatives targeting a specific enzyme showed that the bromo-substituted analogue exhibited significantly higher activity compared to the non-halogenated parent compound. mdpi.com

Furthermore, the bromine atom can also modulate the lipophilicity and metabolic stability of the compound. The increased lipophilicity can improve membrane permeability, while the presence of the halogen can block sites of metabolism, leading to a longer half-life in the body.

The following table summarizes the effect of halogen substitution at the C4 position on the anticancer activity of a series of pyrazole derivatives against a human cancer cell line.

| Compound ID | Halogen at C4 | Anticancer Activity (GI50, µM) |

| 2a | H | > 50 |

| 2b | F | 22.5 |

| 2c | Cl | 15.8 |

| 2d | Br | 9.2 |

| 2e | I | 12.5 |

This table is a representative example based on general SAR studies of 4-halopyrazoles and does not represent specific data for this compound derivatives. GI50 is the concentration required to inhibit cell growth by 50%.

The trend observed in the table, where the bromo-substituted compound shows the highest activity, underscores the significant role that the bromine atom can play in enhancing the biological efficacy of pyrazole derivatives.

Influence of Phenyl and Ethyl Moieties on Compound Efficacy

The ethyl group at the para-position of the phenyl ring contributes to the lipophilicity of the molecule. This can affect its solubility, membrane permeability, and binding to hydrophobic pockets within the target protein. The size and conformation of the ethyl group can also play a steric role, either by fitting into a specific hydrophobic pocket to enhance binding or by causing steric hindrance that reduces activity.

| Compound ID | Alkyl Group at para-position of N1-phenyl | Biological Activity (EC50, nM) |

| 3a | H | 150 |

| 3b | Methyl | 85 |

| 3c | Ethyl | 50 |

| 3d | Isopropyl | 95 |

| 3e | tert-Butyl | 200 |

This table presents hypothetical data to illustrate the potential impact of varying the alkyl substituent on the phenyl ring of a 1-arylpyrazole. EC50 is the concentration that gives a half-maximal response.

This hypothetical data suggests that there may be an optimal size for the alkyl group, with the ethyl group providing the best fit in this example. Both smaller (methyl) and larger (isopropyl, tert-butyl) groups lead to a decrease in activity, highlighting the importance of the size and shape of this moiety for optimal interaction with the biological target.

Stereochemical Considerations in Biological Activity

Stereochemistry can play a profound role in the biological activity of chiral molecules. If a derivative of this compound contains a stereocenter, the different enantiomers or diastereomers can exhibit significantly different biological potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different stereoisomers of a ligand.

For instance, if a substituent introduced to the pyrazole ring or the ethylphenyl moiety creates a chiral center, one enantiomer may fit perfectly into the binding site of a target protein, leading to high activity, while the other enantiomer may have a poor fit and be inactive or even have off-target effects.

While there is no specific information on the stereochemical aspects of this compound derivatives in the available literature, it is a critical consideration in drug design. Should a chiral center be introduced, the separation and individual testing of the stereoisomers would be essential to fully understand the SAR and identify the most active and selective isomer.

Potential Applications in Advanced Chemical Research and Materials Science

Utility as Building Blocks in Complex Organic Synthesis

Bromo(hetero)arenes, such as 4-Bromo-1-(4-ethylphenyl)pyrazole, are highly valued as foundational materials for the construction of more complex molecular architectures. mdpi.comresearchgate.net The bromine substituent serves as a versatile functional group that can be readily transformed through various reactions, making it an essential building block in multi-step organic synthesis.

Researchers utilize bromopyrazole derivatives as starting materials for creating a diverse range of organic molecules. sigmaaldrich.com The bromine atom can be subjected to metalation reactions, such as halogen-metal exchange, or participate in transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of elaborate structures with desired chemical and physical properties. For instance, the pyrazole (B372694) scaffold can be further functionalized to produce compounds with potential applications in medicine and materials science.

Development of New Synthetic Methodologies

The study of compounds like this compound is instrumental in the development and refinement of novel synthetic methods. The reactivity of the carbon-bromine bond in the pyrazole ring makes it an excellent substrate for testing the efficacy and scope of new catalytic systems and reaction conditions.

A notable example is the use of bromopyrazole derivatives in optimizing palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov By using a bromopyrazole as a model substrate, chemists can systematically investigate the effects of different catalysts, ligands, bases, and solvents to establish the most efficient protocol for forming new C-C bonds. nih.gov Furthermore, the cyanation of 4-bromopyrazole in the presence of palladium catalysts has been reported, showcasing its utility in developing new methods for introducing cyano groups into heterocyclic systems. sigmaaldrich.com

Exploration in Materials Science for Specific Functionalities

The pyrazole nucleus is a component in the design of advanced materials with specific optical and electronic properties. While research on this compound in this area is emerging, related bromopyrazole structures have shown promise. For example, pyrazole derivatives are being explored for their potential use in creating materials with aggregation-induced emission (AIE) characteristics, as well as in the formation of covalent organic frameworks (COFs) and other electronic materials. bldpharm.com The ability to functionalize the bromopyrazole core allows for the fine-tuning of the material's properties, opening avenues for applications in sensors, organic light-emitting diodes (OLEDs), and other advanced technologies. Additionally, 4-bromopyrazole can be used to prepare solid hexacoordinate complexes, indicating its potential in coordination chemistry and the development of new materials with specific structural and functional attributes. sigmaaldrich.com

Role in Agrochemical Development

Pyrazole derivatives have a well-documented history of application in the agricultural sector. nih.govnih.gov The pyrazole scaffold is present in a number of commercial herbicides and insecticides. The biological activity of these compounds often stems from their ability to interfere with specific biochemical pathways in weeds or pests. The structural motif of this compound, combining a pyrazole ring with a lipophilic ethylphenyl group, suggests its potential as a candidate for new agrochemical agents. Further derivatization of this scaffold could lead to the discovery of compounds with enhanced efficacy and selectivity.

Contribution to Lead Compound Identification in Preclinical Drug Discovery

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govnih.gov This makes this compound a compound of significant interest for the identification of new lead structures in preclinical drug discovery. The versatility of the bromopyrazole core allows for the creation of large libraries of derivatives for high-throughput screening.

Research on related pyrazole compounds has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai For example, pyrazole derivatives are at the core of several kinase inhibitors used in cancer therapy. pharmablock.com The bromine atom on the pyrazole ring of this compound provides a convenient point for modification, allowing medicinal chemists to synthesize analogues and explore structure-activity relationships (SAR). This process is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates. In silico methods, such as ADME (absorption, distribution, metabolism, and excretion) predictions, can further guide the design of new derivatives with improved drug-like properties. mdpi.com

Compound Data

Below are interactive tables detailing the properties of a related compound, 4-Bromopyrazole, and a list of compounds mentioned in this article.

Table 1: Physicochemical Properties of 4-Bromopyrazole

| Property | Value | Reference |

| Molecular Formula | C₃H₃BrN₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 146.97 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point | 250-260 °C | sigmaaldrich.com |

| Melting Point | 93-96 °C | sigmaaldrich.com |

| CAS Number | 2075-45-8 | sigmaaldrich.comnih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-1-(4-ethylphenyl)pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, pyrazole derivatives are synthesized by refluxing precursors like substituted aldehydes with hydrazine derivatives in ethanol under acidic conditions (e.g., glacial acetic acid). Reaction time (4+ hours), solvent choice (absolute ethanol), and stoichiometric ratios (1:1 molar ratio of reactants) are critical for yield optimization . Post-reaction purification involves solvent evaporation under reduced pressure and filtration .

Q. How is the structural characterization of this compound performed to confirm purity and identity?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity with deviations <0.02 Å) .

- Spectroscopy :

- IR : Confirms functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹) .

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Elemental analysis : Validates molecular formula (e.g., C₁₁H₁₀BrN₂) .

Q. What solvents are suitable for photophysical studies of this compound, and how does polarity affect emission spectra?

- Methodological Answer : Polar solvents like DMSO induce redshifted emission (e.g., λem = 356 nm in DMSO) due to solvatochromic effects. Solvent polarity should be systematically varied (e.g., toluene, ethanol, DMSO) to correlate Stokes shift with solvent dielectric constant .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazole ring be achieved to introduce diverse substituents?

- Methodological Answer :

- Lithiation strategies : Use butyllithium at −78°C to generate a 4-lithiopyrazole intermediate, which reacts with electrophiles (e.g., aldehydes) to install substituents at the 4-position .

- Protecting groups : Temporary protection of the pyrazole nitrogen with trityl or tert-butyldimethylsilyl groups enables selective bromination or cross-coupling reactions .

Q. What methodologies are employed to analyze crystallographic packing interactions and their impact on biological activity?

- Methodological Answer :

- X-ray diffraction : Identifies intermolecular interactions (e.g., N–H···S hydrogen bonds, Br···Br contacts <3.5 Å) that stabilize crystal lattices .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H-bonding vs. van der Waals) to correlate packing motifs with solubility or bioavailability .

Q. How can in vitro biological activity screening be designed to evaluate the compound’s pharmacological potential?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Anticancer screening : Employ MTT assays on human cancer cell lines (e.g., IC₅₀ calculation) .

- Enzyme inhibition : Test inhibition of carbonic anhydrase I/II via spectrophotometric monitoring of CO₂ hydration .

Methodological Challenges and Contradictions

Q. How do contradictory data on reaction yields in pyrazole synthesis arise, and how can they be resolved?

- Critical Analysis : Discrepancies often stem from:

- Protecting group instability : For example, trityl groups may hydrolyze under acidic conditions, reducing yields .

- Solvent purity : Trace water in ethanol can deactivate lithiation reagents, necessitating strict anhydrous conditions .

- Validation : Replicate reactions with controlled variables (e.g., solvent drying, inert atmosphere) and characterize intermediates via LC-MS .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.